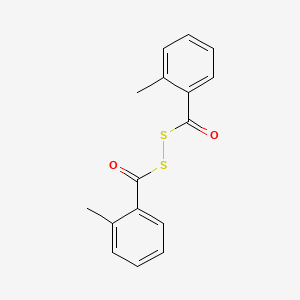

o-Toluoyl disulfide

Description

Structure

3D Structure

Properties

CAS No. |

79674-08-1 |

|---|---|

Molecular Formula |

C16H14O2S2 |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

S-(2-methylbenzoyl)sulfanyl 2-methylbenzenecarbothioate |

InChI |

InChI=1S/C16H14O2S2/c1-11-7-3-5-9-13(11)15(17)19-20-16(18)14-10-6-4-8-12(14)2/h3-10H,1-2H3 |

InChI Key |

HDANQWZTMOZAMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)SSC(=O)C2=CC=CC=C2C |

Origin of Product |

United States |

Synthetic Methodologies for Di O Tolyl Disulfide and Analogous Aryl Disulfides

Oxidative Coupling of o-Tolyl Thiols

The most prevalent method for synthesizing disulfides is the oxidation of thiols. tandfonline.com This transformation is a cornerstone of organosulfur chemistry, with numerous reagents and conditions developed to achieve this coupling efficiently.

A variety of traditional oxidizing agents have been successfully employed for the synthesis of disulfides from thiols. These methods, while often effective, can sometimes require stoichiometric amounts of the oxidant and may lead to over-oxidation or the formation of byproducts. thieme-connect.com

Common conventional oxidizing agents include:

Hydrogen Peroxide (H₂O₂): A clean and attractive oxidant as its primary byproduct is water. tandfonline.com While it can oxidize thiols to disulfides on its own, the reaction often requires alkaline conditions. thieme-connect.com

Halogens (I₂, Br₂): Molecular iodine and bromine are effective for the oxidative coupling of thiols and often provide good yields under mild conditions. thieme-connect.com However, these reactions necessitate stoichiometric quantities of the halogen. thieme-connect.com

Metal Salts (e.g., Ferric Chloride): Transition metal salts, such as ferric chloride (FeCl₃), can facilitate the oxidation of thiols. researchgate.netacs.org These reactions are often straightforward to perform.

Dimethyl Sulfoxide (B87167) (DMSO): DMSO can act as an oxidant for the conversion of thiols to disulfides, particularly in the presence of an acid catalyst like HI. biolmolchem.com The reactivity of thiols in this system is influenced by their acidity, with aromatic thiols being more reactive than aliphatic ones. biolmolchem.com

To overcome some of the limitations of conventional oxidants, catalytic methods have been developed, offering milder reaction conditions and improved efficiency.

Methyltrioxorhenium(VII) (MTO): MTO is a versatile catalyst for oxidation reactions using hydrogen peroxide. researchgate.net It facilitates the oxidation of various functional groups, including the conversion of thiols to sulfonic acids. researchgate.net However, under certain conditions, the reaction can be controlled to yield the disulfide. The catalytic cycle involves the formation of peroxo-rhenium complexes that act as the active oxidizing species. researchgate.netacs.org Disulfide S-oxides can also be synthesized using MTO-catalyzed oxidation of thiols with H₂O₂. nih.gov

Tetrabutylammonium (B224687) Iodide (TBAI)/H₂SO₄: A combination of TBAI and sulfuric acid can be used to synthesize disulfides from sodium sulfinates, avoiding the use of odorous thiols. beilstein-journals.org This system proceeds in moderate to excellent yields for a variety of disulfides. beilstein-journals.org A proposed mechanism involves the formation of a thiosulfonate intermediate. beilstein-journals.org More broadly, the use of a catalytic amount of an iodide ion or iodine with hydrogen peroxide is an effective and environmentally friendly method for oxidizing thiols to disulfides. thieme-connect.comorganic-chemistry.orgresearchgate.net This approach is scalable and cost-effective. organic-chemistry.org The catalytic cycle is thought to involve the oxidation of iodide to iodine by hydrogen peroxide, which then mediates the disulfide formation. thieme-connect.comorganic-chemistry.org

| Catalyst System | Oxidant | Substrate | Key Features |

| Methyltrioxorhenium(VII) (MTO) | H₂O₂ | Thiols/Disulfides | Versatile catalyst, can lead to over-oxidation to sulfonic acids. researchgate.netthieme-connect.com |

| TBAI / H₂SO₄ | - | Sodium Sulfinates | Avoids the use of thiols; proceeds via a thiosulfonate intermediate. beilstein-journals.orgbeilstein-journals.org |

| Iodide ion / I₂ | H₂O₂ | Thiols | Environmentally benign, high yields, broad substrate compatibility. thieme-connect.comorganic-chemistry.orgresearchgate.net |

Electrochemical methods present a green and efficient alternative for the synthesis of disulfides. researchgate.net These techniques avoid the need for chemical oxidants and often proceed under mild conditions. chimicatechnoacta.ru The electrosynthesis of organosulfur compounds is a growing field in organic chemistry. chimicatechnoacta.ru Unsymmetrical disulfides can also be prepared through the electrochemical oxidation of a symmetrical disulfide in the presence of a different thiol or its corresponding disulfide. chimicatechnoacta.ru

Catalytic Oxidation Approaches (e.g., Methyltrioxorhenium(VII), Tetrabutylammonium Iodide (TBAI)/H₂SO₄)

Synthesis from Non-Thiol Precursors

While the oxidation of thiols is the most common route, disulfides can also be synthesized from other sulfur-containing starting materials. These methods can be particularly advantageous when the corresponding thiol is unstable, volatile, or has an unpleasant odor.

An innovative approach for the synthesis of disulfides involves the use of sodium sulfinates as the sulfur source. beilstein-journals.orgbeilstein-journals.org This method, catalyzed by TBAI in the presence of sulfuric acid, eliminates the need for both thiols and external redox reagents. beilstein-journals.orgbeilstein-journals.org The reaction has been shown to be effective for a wide range of sodium aryl- and alkylsulfinates, providing the corresponding disulfides in good yields. beilstein-journals.org Mechanistic studies suggest that the reaction proceeds through a thiosulfonate intermediate. beilstein-journals.orgbeilstein-journals.org At lower temperatures (e.g., 80 °C), the thiosulfonate can be isolated as the major product, while at higher temperatures (e.g., 120 °C), the disulfide is formed. beilstein-journals.org

| Substrate | Catalyst System | Temperature (°C) | Product | Yield (%) |

| Sodium p-toluenesulfinate | TBAI / H₂SO₄ | 120 | 1,2-di-p-tolyldisulfane | 76 beilstein-journals.orgresearchgate.net |

| Sodium p-toluenesulfinate | TBAI / H₂SO₄ | 80 | p-tolyl p-toluenethiosulfonate | 85 beilstein-journals.org |

Sulfenyl derivatives, such as sulfenyl chlorides, are reactive intermediates that can be used to form disulfide bonds. For instance, p-toluenesulfenyl chloride can be prepared by the chlorination of p-toluenethiol or p-tolyl disulfide. orgsyn.org The reaction of a sulfenyl chloride with a thiol is a common method for preparing unsymmetrical disulfides. bac-lac.gc.ca Additionally, the reductive coupling of arylsulfonyl chlorides can also yield diaryl disulfides. researchgate.net Another route involves the reaction of thiophenols with arylsulfonyl chlorides in the presence of triphenylphosphine (B44618) (PPh₃) to form unsymmetrical aryl disulfides. chimicatechnoacta.ru

Utilization of Sodium Sulfinates

Enzymatic Synthesis Methods

The quest for greener and more sustainable chemical processes has led to the exploration of enzymatic methods for the synthesis of various organic compounds, including disulfides. Enzymes, acting as biocatalysts, offer high selectivity and operate under mild reaction conditions, often in aqueous or environmentally benign solvent systems.

Lipase-Catalyzed Approaches for Disulfide Formation

Lipases are a class of enzymes that naturally catalyze the hydrolysis of esters. However, their catalytic promiscuity allows them to be employed in a range of non-natural reactions, including the formation of disulfide bonds. mdpi.comrsc.org These enzymatic approaches represent a significant advancement toward green chemistry for disulfide synthesis, often avoiding the toxic reagents and harsh conditions associated with traditional chemical methods. mdpi.comresearchgate.net

Research has demonstrated that lipases can effectively catalyze the synthesis of disulfides from various substrates. researchgate.net For instance, a green and efficient method has been developed for synthesizing pyrrole (B145914) disulfides using β-ketothioamides and ethyl cyanoacetate (B8463686) as substrates, with Porcine Pancreatic Lipase (B570770) (PPL) as the catalyst in ethanol (B145695). mdpi.comresearchgate.net This reaction proceeds at a mild temperature of 40°C, achieving high yields. mdpi.com The active site of the lipase is crucial for catalyzing this transformation. researchgate.net

The effectiveness of the lipase-catalyzed synthesis is influenced by several factors, including the choice of lipase, solvent, and enzyme dosage. In the synthesis of pyrrole disulfides, various lipases were screened, with PPL showing the highest catalytic activity. researchgate.net Solvents such as ethanol proved to be optimal, and a specific enzyme dosage was required to maximize the yield without incurring unnecessary costs. mdpi.comresearchgate.net

The proposed mechanism for the lipase-catalyzed synthesis of pyrrole disulfides involves the enzyme facilitating the crucial bond-forming steps, highlighting its non-hydrolytic capabilities. mdpi.com This enzymatic method has been successfully applied to a range of substrates with different substituents, demonstrating its good compatibility and potential for broader applications. mdpi.com Furthermore, the process has shown promise in scale-up experiments, yielding results comparable to or better than traditional chemical synthesis. mdpi.com Lipases have also been used to catalyze reactions involving aryl-thiols and aryl-thioesters, such as esterification and hydrolysis, further indicating their potential utility in the synthesis and modification of aromatic sulfur compounds. google.com

| Lipase Source | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Porcine Pancreatic Lipase (PPL) | β-Ketothioamides (1 mmol), ethyl cyanoacetate (1 mmol), EtOH (5 mL), 40 °C, 24 h | up to 88% | mdpi.com |

| Candida rugosa lipase (CRL) | β-Ketothioamides (1 mmol), ethyl cyanoacetate (1 mmol), EtOH (5 mL), 40 °C, 24 h | Lower activity compared to PPL | researchgate.net |

| Pseudomonas sp. lipase (PSL) | β-Ketothioamides (1 mmol), ethyl cyanoacetate (1 mmol), EtOH (5 mL), 40 °C, 24 h | Lower activity compared to PPL | researchgate.net |

Preparation of Unsymmetrical o-Tolyl Disulfide Derivatives

The synthesis of unsymmetrical disulfides, such as those containing an o-tolyl group, presents a significant challenge in organic chemistry due to the propensity for thiol-disulfide exchange reactions that lead to mixtures of symmetrical and unsymmetrical products. thieme-connect.com Consequently, numerous methods have been developed to achieve the selective formation of unsymmetrical diaryl disulfides. These methods often involve the reaction of a thiol with a sulfenyl derivative or the reductive coupling of different sulfur-containing precursors. thieme-connect.comrsc.org

One effective strategy involves the use of 5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinane-2-sulfenyl bromide. This reagent is prepared from the reaction of bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl) disulfide with bromine. thieme-connect.com The resulting sulfenyl bromide reacts with an aromatic thiol to form a stable intermediate, aryl 5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl disulfide. thieme-connect.com This intermediate can then be reacted with a different arenethiol, such as o-toluenethiol, in the presence of a base like triethylamine (B128534) to yield the desired unsymmetrical diaryl disulfide in excellent yields. thieme-connect.com A slight excess of the intermediate relative to the second thiol is crucial to prevent the formation of symmetrical byproducts. thieme-connect.com

Another powerful method is the triphenylphosphine (PPh3)-mediated reductive coupling of thiophenols with aryl sulfonyl chlorides. rsc.org This approach allows for the synthesis of unsymmetrical aromatic disulfides from inexpensive and readily available starting materials under catalyst- and base-free conditions. rsc.org The reaction proceeds rapidly and demonstrates good functional group tolerance. For example, reacting o-tolylthiol with a specific arylsulfonyl chloride in the presence of PPh3 would lead to the formation of an unsymmetrical o-tolyl disulfide derivative.

Other notable methods for preparing unsymmetrical disulfides include:

Reaction with 1-Chlorobenzotriazole (BtCl) : A thiol is first reacted with BtCl to form a benzotriazolated thiol intermediate (RSBt). This intermediate then reacts with a second, different thiol in a one-pot sequence to produce the unsymmetrical disulfide. organic-chemistry.orgacs.org

Thiol-Disulfide Exchange (TDE) : This reaction can be promoted by various redox mediators. chimicatechnoacta.ruresearchgate.net Electrochemical methods, in particular, have been developed where the exchange between a symmetrical disulfide and a thiol is catalyzed, leading to the formation of unsymmetrical disulfides. chimicatechnoacta.rud-nb.info

Reaction with Sulfenyl Chlorides : A common but sometimes limited method involves reacting a sulfenyl chloride (e.g., o-toluenesulfenyl chloride) with a different thiol. bac-lac.gc.camdpi.com The challenge lies in the stability of the sulfenyl chloride precursor. bac-lac.gc.ca

These varied methodologies provide synthetic chemists with a toolkit to access complex unsymmetrical disulfides, including o-tolyl derivatives, which are valuable in medicinal chemistry and materials science. thieme-connect.comthieme-connect.de

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Sulfenyl Bromide Intermediate | 1. bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl) disulfide, Br2 2. Ar1SH 3. Ar2SH (e.g., o-toluenethiol), Et3N | Forms a stable intermediate; excellent yields (e.g., 97%); mild conditions. | thieme-connect.com |

| PPh3-Mediated Reductive Coupling | Ar1SH (e.g., o-toluenethiol), Ar2SO2Cl, PPh3 | Catalyst- and base-free; rapid reaction; good functional group tolerance. | rsc.org |

| 1-Chlorobenzotriazole Activation | 1. Ar1SH, BtCl 2. Ar2SH (e.g., o-toluenethiol) | One-pot sequence; avoids harsh oxidizing agents. | organic-chemistry.org |

| Electrochemical Thiol-Disulfide Exchange | Ar1SSAr1, Ar2SH (e.g., o-toluenethiol), Redox Mediator | In situ generation of unsymmetrical disulfide from symmetrical precursors. | d-nb.info |

Reaction Mechanisms and Chemical Transformations of Di O Tolyl Disulfide

Reduction Pathways

The reduction of the disulfide bond (S-S) in di-o-tolyl disulfide to form two thiol groups (S-H) is a principal transformation. This can be accomplished through several methods, including catalytic hydrogenation and the use of hydride reagents.

Hydrogenation and Hydrogenolysis

Catalytic hydrogenation is an effective method for the reduction of aryl disulfides. The process involves the cleavage of the sulfur-sulfur bond, followed by the addition of hydrogen. For instance, the reduction of o-tolyl disulfide to o-thiocresol can be achieved rapidly, reportedly reaching completion in 60 minutes at 25°C under specific catalytic conditions. researchgate.net

The generally accepted mechanism for the hydrogenation of disulfides, such as di-o-tolyl disulfide, suggests that the primary pathway involves an initial cleavage of the S-S bond. This is followed by the subsequent reduction of the resulting sulfur species. While a catalyst is not always required for the initial bond cleavage, its presence is crucial for activating the hydrogen and stabilizing the intermediate species formed during the reaction. researchgate.net

Hydride Reagent Reductions (e.g., Lithium Tri-tert-butoxyaluminohydride)

Metal hydrides are potent reducing agents capable of cleaving the disulfide bond. Lithium tri-tert-butoxyaluminum hydride (LTBA) is a particularly mild and selective reagent for this purpose. sigmaaldrich.comsigmaaldrich.comthieme-connect.de It effectively reduces functionalized aromatic disulfides to their corresponding thiols in high yields, often at room temperature. researchgate.netthieme-connect.de The reaction with o-tolyl disulfide is reported to be rapid and complete within an hour at 25°C. researchgate.net

The reactivity of LTBA is influenced by both steric and electronic factors of the disulfide substrate. researchgate.net While highly effective for aromatic disulfides, its reaction with alkyl disulfides is significantly slower. researchgate.net The general mechanism for metal hydride reductions involves the nucleophilic attack of a hydride ion (H⁻) on one of the sulfur atoms of the disulfide bond, leading to its cleavage. uop.edu.pklibretexts.org Subsequent protonation, typically during an aqueous workup, yields the two thiol molecules. uop.edu.pklibretexts.org The bulky tert-butoxy (B1229062) groups on the LTBA reagent moderate its reactivity compared to stronger hydrides like lithium aluminum hydride, allowing for greater selectivity, especially in molecules with multiple functional groups. masterorganicchemistry.com

Table 1: Comparison of Reduction Methods for Aryl Disulfides

| Method | Reagent | Typical Conditions | Product | Key Features | Citation |

|---|---|---|---|---|---|

| Hydrogenation | H₂ with catalyst (e.g., sulfided Ni/Mo) | 25°C, 60 min for o-tolyl disulfide | Aryl thiol (o-thiocresol) | Rapid reaction; tolerates various functional groups. | researchgate.net |

| Hydride Reduction | Lithium Tri-tert-butoxyaluminum hydride (LTBA) | THF, 25°C, 60 min for o-tolyl disulfide | Aryl thiol (o-thiocresol) | Mild, selective for aromatic disulfides; quantitative yields. | researchgate.netthieme-connect.desigmaaldrich.com |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | Generally ineffective for disulfides except in specific structures. | No reaction (typically) | Less powerful than LiAlH₄ or LTBA. | researchgate.net |

Reductive Cleavage in Polymeric Systems

The principle of disulfide bond reduction is extensively utilized in materials science, particularly in the design of "smart" or stimuli-responsive polymers. hep.com.cn Disulfide linkages, such as those that could be formed from di-o-tolyl disulfide derivatives, can be incorporated into the backbone or side chains of polymers. nih.govtaylorandfrancis.com These bonds are stable under normal conditions but can be selectively cleaved in a reductive environment. researchgate.net

This property is especially valuable in drug delivery systems. hep.com.cn The intracellular environment of cells, particularly tumor cells, has a significantly higher concentration of reducing agents like glutathione (B108866) (GSH) compared to the extracellular environment. hep.com.cntaylorandfrancis.com When a polymer containing disulfide bonds is taken up by a cell, the high concentration of GSH triggers the reductive cleavage of the S-S bonds. hep.com.cnnih.gov This cleavage leads to the degradation of the polymer matrix and the controlled release of an encapsulated therapeutic agent directly at the target site. hep.com.cntaylorandfrancis.com This targeted release mechanism minimizes systemic toxicity and enhances the efficacy of the drug. The cleavage reaction is a thiol-disulfide exchange process, where glutathione's thiol group attacks the disulfide bond within the polymer. nih.gov

Oxidative Transformations to Higher Sulfur Species

Oxidation of di-o-tolyl disulfide typically occurs at the sulfur atoms, leading to the formation of species with higher oxidation states, such as thiosulfinates and thiosulfonates. These reactions often require specific catalysts and oxidants.

Formation of Thiosulfinates and Thiosulfonates

Symmetric aryl disulfides can be oxidized sequentially. acs.orgcmu.edu Using an oxidant like hydrogen peroxide in the presence of a catalyst such as methyltrioxorhenium(VII) (MTO), the disulfide is first converted to a thiosulfinate (RS(O)SR). acs.orgcmu.eduresearchgate.net For di-p-tolyl disulfide, a close analog of the ortho-isomer, this initial oxidation to the thiosulfinate is rapid and can be nearly quantitative. cmu.eduresearchgate.net

With continued exposure to the oxidant, the thiosulfinate is further oxidized to the more stable thiosulfonate (RS(O)₂SR). acs.orgcmu.edu In the absence of sufficient oxidant, the intermediate thiosulfinate can undergo disproportionation, yielding both the thiosulfonate and the original disulfide. acs.orgcmu.eduresearchgate.net Other methods, such as using hydrogen peroxide with hydrochloric acid, can also effectively convert disulfides directly to thiosulfonates. arkat-usa.org The stepwise oxidation allows for the potential isolation of either the thiosulfinate or the thiosulfonate by controlling the reaction conditions. cmu.edu

Table 2: Products of MTO-Catalyzed Oxidation of Di-p-tolyl Disulfide

| Stage | Product | Chemical Formula | General Structure | Conditions | Citation |

|---|---|---|---|---|---|

| First Oxidation | p-Tolyl p-toluenethiosulfinate | C₁₄H₁₄OS₂ | RS(O)SR | H₂O₂/MTO, ~1 hour | acs.orgcmu.eduresearchgate.net |

| Second Oxidation | p-Tolyl p-toluenethiosulfonate | C₁₄H₁₄O₂S₂ | RS(O)₂SR | Excess H₂O₂/MTO, longer reaction time | acs.orgcmu.edu |

| Disproportionation | p-Tolyl p-toluenethiosulfonate and Di-p-tolyl disulfide | C₁₄H₁₄O₂S₂ and C₁₄H₁₄S₂ | RS(O)₂SR and RSSR | Limited H₂O₂ after thiosulfinate formation | acs.orgcmu.eduresearchgate.net |

Mechanistic Insights into Sulfur Oxidation

Kinetic studies of the MTO-catalyzed oxidation of aryl disulfides provide significant insight into the reaction mechanism. acs.orgcmu.edu The active catalytic species are two peroxorhenium compounds, CH₃ReO(η²-O₂)₂·(OH₂) and CH₃ReO₂(η²-O₂), which are formed from the reaction of MTO with hydrogen peroxide. acs.orgcmu.edu

The proposed mechanism does not involve a pre-complexation between the disulfide and the MTO catalyst. cmu.edu Instead, the reaction proceeds via a nucleophilic attack by one of the electron-rich sulfur atoms of the disulfide bond on a peroxo oxygen of the active rhenium catalyst. acs.orgcmu.edu This is supported by kinetic analysis of various para-substituted diaryl disulfides. A Hammett plot of the logarithm of the rate constant against the Hammett σ constant yields a negative ρ value of -1.89. acs.orgcmu.edu This negative value indicates that electron-donating groups on the aryl rings accelerate the reaction, which is consistent with the disulfide acting as a nucleophile in the rate-determining step. acs.orgcmu.edu The initial oxidation to the thiosulfinate is generally faster than the subsequent oxidation to the thiosulfonate. cmu.edu

Disulfide Exchange Reactions

Disulfide exchange reactions are fundamental transformations involving the interconversion of sulfur-sulfur bonds. libretexts.org These reactions typically proceed through a redox mechanism where a free thiol group in a reduced state reacts with a disulfide bond in an oxidized state. libretexts.org The process can be described as a sequence of two SN2-like displacement events, where sulfur atoms act as the nucleophile, electrophile, and leaving group. libretexts.org

In the context of di-o-tolyl disulfide, it can participate in exchange reactions with other thiols or disulfides. For instance, the reaction of phenyl p-tolyl sulfoxide (B87167) with organolithium reagents leads to a facile ligand exchange and disproportionation, yielding diphenyl sulfoxide, di-p-tolyl sulfoxide, and the recovered, racemized phenyl p-tolyl sulfoxide in a statistical ratio. sci-hub.st This indicates the dynamic nature of the sulfur-aryl bonds under these conditions.

The rate and equilibrium of disulfide exchange reactions are influenced by factors such as the nucleophilicity of the attacking thiolate anion. mdpi.com A highly nucleophilic thiolate facilitates the exchange process. mdpi.com Furthermore, these exchanges can be mediated by various catalysts or conditions, including light, heat, acids, or bases, which can influence whether the reaction proceeds through an ionic or a radical mechanism. mdpi.com For example, crossover experiments involving [tBu3P(SPh)][B(C6F5)4] and [(p-tolylS)B(C6F5)3]⁻ show a statistical mixture of cations and anions, suggesting an equilibrium that involves the disulfide and a frustrated Lewis pair. acs.org

Reactions with Frustrated Lewis Pairs (FLPs)

Frustrated Lewis Pairs (FLPs), which are combinations of sterically hindered Lewis acids and bases that cannot form a classical adduct, have been shown to react with and cleave disulfides. acs.orgresearchgate.net The intermolecular FLP formed from tritylium (B1200429) ions and bulky phosphines can heterolytically cleave the S–S bond of disulfides like diphenyl disulfide. researchgate.net

Specifically, the FLP consisting of tristert-butylphosphine (tBu₃P) and tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) reacts with di-p-tolyl disulfide to yield the ionic salt [tBu₃P(S-p-tolyl)][(p-tolyl-S)B(C₆F₅)₃]. acs.orguzh.ch This reaction demonstrates the ability of the FLP to activate the otherwise stable S-S bond, leading to its heterolytic cleavage. The resulting product is a zwitterionic phosphonium (B103445) borate. acs.org

The mechanism of this exchange process is proposed to be an equilibrium involving the disulfide and the FLP. acs.org The reactivity can be influenced by the steric and electronic properties of both the disulfide and the components of the FLP. For instance, while di-p-tolyl disulfide cleanly forms the salt, the reaction with benzyl (B1604629) disulfide yields a mixture of products, indicating that the nature of the substituent on the disulfide plays a crucial role in the reaction outcome. uzh.ch

| FLP Component (Lewis Base) | FLP Component (Lewis Acid) | Disulfide Substrate | Product |

| tBu₃P | B(C₆F₅)₃ | Di-p-tolyl disulfide | [tBu₃P(S-p-tolyl)][(p-tolyl-S)B(C₆F₅)₃] |

| tBu₃P | B(C₆F₅)₃ | Diphenyl disulfide | [tBu₃P(SPh)][(PhS)B(C₆F₅)₃] |

| tBu₃P | B(C₆F₅)₃ | Di-isopropyl disulfide | [tBu₃P(S-i-Pr)][(i-Pr-S)B(C₆F₅)₃] |

Table 1: Reactions of the tBu₃P/B(C₆F₅)₃ FLP with various disulfides. acs.orguzh.ch

Cross-Coupling and Functionalization Reactions

Aromatic disulfides can act as photocatalysts for the aerobic oxidative cleavage of C=C bonds under visible light. tue.nlnih.gov This transformation converts olefins into valuable ketones and aldehydes at ambient temperatures. tue.nlresearchgate.net Research suggests that the reaction mechanism involves the formation of an olefin-disulfide charge-transfer complex (CTC). tue.nlnih.govresearchgate.net This complex formation is believed to be responsible for the unconventional dissociation of the S-S bond upon visible-light irradiation, which typically does not occur with common aromatic disulfides under such conditions. researchgate.net

Upon formation of the CTC, the disulfide is activated, leading to a more feasible homolytic cleavage of the S-S bond to generate thiyl radicals. tue.nl These radicals can then add to the C=C bond of the olefin, initiating the oxidative cleavage process. researchgate.net This method provides a mild, non-metal-catalyzed alternative to traditional oxidative cleavage methods like ozonolysis. tue.nlliv.ac.uk

The reaction between disulfides and sulfinic acids is a key transformation in organosulfur chemistry. While direct reactions can be complex, often leading to disproportionation products, related transformations highlight the reactivity of these species. rsc.org For instance, diaryl thiosulfinates, which can be formed from the oxidation of disulfides, are known to disproportionate upon heating into the corresponding thiosulfonates and disulfides. acs.org This disproportionation likely involves the formation and subsequent reactions of sulfenyl and sulfinyl radicals. acs.org

In one study, the thermolysis of p-tolyl sulfinimines, which was initially thought to produce 1,2-disulfoxides, was re-examined and found to yield di-p-tolyl disulfide and p-tolyl p-toluenethiosulfonate. acs.org This underscores the propensity of intermediate sulfur-oxygen species to rearrange and react to form more stable products like disulfides and thiosulfonates.

Iron-catalyzed cross-electrophile coupling reactions have emerged as a powerful tool for forming carbon-sulfur bonds. A recently developed method allows for the coupling of benzyl halides with disulfides to produce thioethers without the need for a terminal reductant or photoredox conditions. organic-chemistry.orgnih.gov This reaction platform is significant as it avoids common issues like sulfur-induced catalyst poisoning and undesired elimination side reactions. nih.gov

The reaction demonstrates broad substrate scope and is applicable to complex settings, including drug synthesis and disulfide bioconjugation. organic-chemistry.orgnih.gov Mechanistic investigations point towards a stereoablative pathway that involves oxidative cleavage between the iron catalyst and the halide substrate. organic-chemistry.org While the specific use of di-o-tolyl disulfide in this exact named reaction is not detailed in the provided sources, the general mechanism for diaryl disulfides is applicable. The process represents a sustainable and practical route to valuable organosulfur compounds, leveraging the abundance and low toxicity of iron as a catalyst. organic-chemistry.org

Advanced Applications and Roles in Contemporary Chemical Research

Reagent in Organic Synthesis

In the realm of organic synthesis, o-Toluoyl disulfide serves as a key reagent for introducing sulfur-containing functionalities and as a building block for more complex molecular architectures.

The formation of disulfide bonds is a critical transformation, particularly in peptide and protein chemistry, where these linkages are essential for defining the tertiary and quaternary structure of proteins. wikipedia.org this compound can participate in thiol-disulfide exchange reactions to create new, unsymmetrical disulfides. In this process, a thiolate anion attacks the disulfide bond of this compound, displacing one of the o-toluoylthiolate groups and forming a new disulfide bridge. wikipedia.org This type of exchange is a fundamental reaction for creating and rearranging disulfide bonds within molecules. wikipedia.org

The general mechanism involves the attack of a thiol (R-SH), typically deprotonated to its more nucleophilic thiolate form (R-S⁻), on the sulfur-sulfur bond of this compound (Ar-S-S-Ar, where Ar is o-tolyl). This results in the formation of a new, unsymmetrical disulfide (R-S-S-Ar) and the release of an o-toluoylthiolate anion (Ar-S⁻). Thiol-disulfide exchange is the principal reaction by which disulfide bonds are formed and rearranged in proteins. wikipedia.org While specific laboratory protocols often utilize reagents like dithiothreitol (B142953) (DTT) for disulfide reduction, the underlying exchange chemistry is the same. thermofisher.com The use of an aromatic disulfide like this compound can be advantageous in directing the formation of specific disulfide linkages under controlled conditions.

Chemoselective disulfide formation can be achieved by using an alkyl sulfenyl-protecting group on one cysteine residue, which then reacts with a free thiol on another cysteine via thiol-disulfide interchange. csic.es This highlights the precision possible in forming specific disulfide bridges, a principle applicable to reagents like this compound.

This compound and related structures are valuable precursors in the synthesis of complex organic molecules, especially sulfur-containing heterocycles which are prevalent in pharmaceuticals. researchgate.net For instance, research has demonstrated the synthesis of disulfide-functionalized enaminones and 1,4-thiazines through reactions involving β-aminoethanethiol. nih.gov In a catalyst-free reaction in water, an enaminone can react with β-aminoethanethiol to undergo transamination and an oxidative S–S coupling, forming a disulfide-functionalized enaminone. nih.gov This showcases how disulfide units can be integrated into acyclic precursors, which can then be cyclized.

In a related process, the use of a copper catalyst with the same starting materials can lead to the selective synthesis of 1,4-thiazines via a tandem transamination and C(sp²)–H bond thiolation. nih.gov Furthermore, the synthesis of various heterocycles, such as thiophenes, often involves the strategic introduction of sulfur. organic-chemistry.org While elemental sulfur is a common source, disulfide compounds offer an alternative route for incorporating sulfur atoms into a molecular framework. The cleavage of the S-S bond in this compound can generate reactive sulfur species that participate in cyclization reactions to form heterocyclic rings.

| Reaction Type | Precursors | Key Transformation | Product | Reference |

| Disulfide-Functionalized Enaminone Synthesis | N,N-dimethyl enaminones, β-aminoethanethiol | Tandem transamination and oxidative S–S coupling | Enaminones with disulfide structure | nih.gov |

| 1,4-Thiazine Synthesis | N,N-dimethyl enaminones, β-aminoethanethiol | Transamination and C(sp²)–H bond thiolation (CuI catalyst) | 3,4-dihydro-1,4-thiazines | nih.gov |

Enabling Disulfide Bond Formation

Contributions to Polymer Chemistry and Materials Science

The disulfide linkage in this compound provides a functional handle that is increasingly exploited in polymer chemistry to create materials with novel properties, such as degradability and self-healing capabilities.

Disulfides can function as initiators in certain types of controlled radical polymerization, such as iniferter (initiator-transfer agent-terminator) polymerization. acs.org Upon thermal or photochemical stimulation, the disulfide bond in a molecule like this compound can cleave homolytically to form two sulfur-centered radicals (Ar-S•). These radicals can initiate polymerization by adding to a monomer. The process is controlled because the growing polymer chain can be reversibly terminated by another sulfur radical, allowing for the synthesis of polymers with well-defined molecular weights and architectures. acs.org Difunctional initiators containing a disulfide bond have been used to create polymers that can be degraded into smaller fragments. cmu.edu

Furthermore, disulfides serve as cross-linking agents, which form chemical links between polymer chains to create a three-dimensional network. sigmaaldrich.com This process is fundamental to converting weak plastics into resilient elastomers, as seen in the vulcanization of rubber. sigmaaldrich.com By incorporating a disulfide-containing molecule into a polymerization reaction, a cross-linked network is formed where the junctions are disulfide bonds. These covalent cross-links enhance the mechanical properties of the material. sigmaaldrich.com

| Polymerization Role | Mechanism | Key Feature | Resulting Polymer Property |

| Initiator (Iniferter) | Homolytic cleavage of S-S bond to form initiating radicals | Reversible termination of growing polymer chains | Controlled molecular weight and narrow polydispersity |

| Cross-linking Agent | Formation of disulfide bridges between polymer chains | Creation of a 3D network structure | Enhanced mechanical strength and stability |

A significant application of disulfide chemistry in materials science is the creation of biodegradable or redox-responsive polymers. nih.gov By incorporating disulfide bonds directly into the polymer backbone, the material becomes susceptible to degradation under specific chemical conditions. rsc.org This is achieved by using a monomer or a difunctional initiator containing a disulfide linkage, such as bis(2-hydroxyethyl) disulfide or a diaryl disulfide derivative. cmu.edursc.org

The resulting polymer contains S-S bonds at regular intervals along its main chain. These bonds are stable under normal conditions but can be readily cleaved by reducing agents like glutathione (B108866), which is present at significantly higher concentrations inside cells compared to the extracellular environment. nih.gov This property is highly desirable for biomedical applications like drug delivery, where a carrier polymer needs to be stable in the bloodstream but degrade to release its payload within target cells. nih.gov The degradation breaks the polymer down into smaller, more easily excretable fragments. nih.gov

The reversibility of the disulfide bond is the cornerstone of its use in self-healing materials and dynamic covalent networks (CANs). mdpi.commdpi.com These materials can repair themselves after damage. The healing mechanism relies on disulfide exchange reactions (metathesis), where disulfide bonds at a fracture interface can break and reform, reconnecting the polymer network. mdpi.com

Aromatic disulfides, in particular, have been shown to be effective in creating self-healing materials. frontiersin.org When a polymer network cross-linked with disulfide bonds is damaged, an external stimulus like heat or light—or sometimes no stimulus at all at ambient temperature—can activate the disulfide exchange. mdpi.comfrontiersin.org The disulfide bonds shuffle, allowing the polymer chains to rearrange and rebond across the damaged area, restoring the material's integrity. mdpi.comrsc.org This process endows the material with a lifespan-extending, sustainable quality. mdpi.comrsc.org The introduction of disulfide bonds has been shown to significantly reduce the activation energy required for network exchange, promoting more efficient self-healing. mdpi.com

Incorporation of Degradable Disulfide Units in Polymer Backbones

Lubricant Additives and Tribological Applications

Organic disulfides, including toluoyl disulfides, have been recognized for over half a century as effective load-carrying additives in lubricant formulations. mdpi.com Their primary function is to enhance the anti-wear and extreme pressure (EP) properties of lubricating oils. mdpi.com Research has shown that the performance of organic disulfide additives under high loads is linked to the nature of the organic group attached to the sulfur-sulfur bond. mdpi.com

The anti-wear characteristics of organic disulfides are attributed to their ability to undergo conformational changes and the inherent strength of the S-S bond. mdpi.com Under the extreme pressure and temperature conditions found at the contact points of moving parts, these molecules can form a protective film on the metal surfaces. This tribochemical film prevents direct metal-to-metal contact, thereby reducing friction and wear. Studies on various organic disulfides have demonstrated a performance hierarchy, indicating that the molecular structure is a key determinant of efficacy. mdpi.com

While research often highlights the isomer di-p-tolyl disulfide, its properties provide strong indicators for the performance of this compound. Computational and experimental studies on di-p-tolyl disulfide have shown that external pressure induces conformational changes, leading to phase transitions that allow the material to absorb stress. mdpi.commdpi.com This quality is fundamental to its function as an extreme-pressure additive, a characteristic shared across its isomers.

Table 1: Tribological Performance of Related Organic Additives This table summarizes the performance of various lubricant additives, contextualizing the role of organic disulfides.

| Additive Type | Key Tribological Benefit | Primary Mechanism |

| Organic Disulfides | Anti-wear, Extreme Pressure | Formation of a protective tribochemical film on metal surfaces. mdpi.com |

| Molybdenum Disulfide (MoS₂) | Friction Reduction, High Load Capacity | Low shear stress due to layered hexagonal structure. nih.govossila.com |

| Glycols | Friction Modification | Stabilization of fluids and modification of surface friction. epfl.ch |

| Amines | Anti-corrosion, Wear Reduction | Formation of protective layers and improved corrosion resistance. epfl.ch |

Energy Storage Systems

The unique physicochemical properties of toluoyl disulfides make them promising candidates for applications in next-generation energy storage systems. mdpi.com Specifically, di-p-tolyl disulfide has been investigated for its potential role in enhancing the stability and performance of batteries. mdpi.comnih.gov Its ability to undergo phase transitions under pressure allows it to compensate for mechanical stress, a critical issue in battery components that experience volume changes during charge-discharge cycles. mdpi.comresearchgate.net For instance, materials like molybdenum disulfide (MoS₂) can expand significantly upon lithiation, creating stress that affects battery stability. mdpi.com The stress-absorbing nature of toluoyl disulfides could help mitigate these effects. mdpi.com

The core of the application for organic disulfides in batteries lies in the reversible redox chemistry of the disulfide bond (R-S-S-R). acs.org In a lithium battery, this process can be represented as:

R-S-S-R + 2e⁻ + 2Li⁺ ⇌ 2R-SLi acs.org

During discharge, the S-S bond breaks to form two lithium thiolate (R-SLi) species, and during charging, the bond is reformed. acs.org This reversible two-electron process can offer high theoretical capacities. nih.gov However, challenges such as the sluggish kinetics of the S-S bond breakage and the dissolution of intermediate products in the electrolyte have historically hindered their practical application. acs.orgpnas.org

Recent research has focused on overcoming these issues. For example, the use of redox mediators like carbon disulfide (CS₂) has been shown to accelerate the reaction kinetics of phenyl disulfide by reducing the energy barrier for S-S bond cleavage. pnas.org Furthermore, incorporating disulfide moieties into larger polymer structures or covalent organic frameworks can improve stability and prevent dissolution. acs.orgacs.org

Table 2: Phase Transition Data for Di-p-tolyl Disulfide Under Pressure This data, derived from computational studies on the isomer di-p-tolyl disulfide, illustrates the material's response to pressure, which is key to its potential application in high-stress environments like batteries. mdpi.com

| Phase Transition | Transition Pressure (GPa) | Transition Temperature (K) | Stability Range of Higher-Pressure Phase |

| α → γ | 0.35 | 400 | N/A |

| α → β | 0.65 | 463 | Stable from 463 K to 500 K at 0.65 GPa |

Role in Self-Assembled Monolayers (SAMs)

Disulfides are a crucial class of molecules for the formation of self-assembled monolayers (SAMs), which are highly ordered molecular films that spontaneously form on a solid surface. diva-portal.orgresearchgate.net The process typically involves immersing a substrate, most commonly gold or silver, into a dilute solution of the disulfide. sigmaaldrich.comdigitellinc.com

The formation mechanism involves the cleavage of the sulfur-sulfur bond in the disulfide molecule, followed by the chemisorption of the resulting thiolates onto the metal surface. researchgate.netresearchgate.net This creates a strong, covalent-like bond between the sulfur atoms and the substrate, which is the primary driving force for the self-assembly process. diva-portal.org For instance, the interaction energy for a sulfur-gold (S-Au) bond is in the range of 160-190 kJ/mol. diva-portal.org

Once anchored to the surface, the organic backbones of the molecules align themselves through weaker intermolecular forces, such as van der Waals interactions, to form a densely packed, ordered monolayer. diva-portal.org The final properties of the SAM—such as its thickness, packing density, and surface chemistry—are determined by the structure of the organic molecule, including the length of its backbone and the nature of its terminal functional group. tugraz.atacs.org

Table 3: Compounds Used in the Formation of Self-Assembled Monolayers

| Compound Class | Substrate(s) | Key Feature of Formation | Reference |

| Organic Disulfides | Gold (Au) | Cleavage of S-S bond upon adsorption. Quality comparable to thiol-based SAMs. | diva-portal.orgresearchgate.net |

| Thiols | Gold (Au), Silver (Ag), Copper (Cu) | Strong S-metal bond formation is the primary driving force. | diva-portal.orgresearchgate.net |

| Organosilanes | Hydroxylated Surfaces (e.g., Glass) | Forms Si-O bonds with the surface and Si-O-Si networks between molecules. | diva-portal.org |

| (±)-α-Lipoic acid (a disulfide) | Silver (Ag) | Improved charge injection in organic semiconductor devices. | digitellinc.com |

| Bis(2-hydroxyethyl) disulfide | Zinc (Zn) | In situ formation of a protective SAM in an aqueous battery. | rsc.org |

Computational and Theoretical Investigations of Di O Tolyl Disulfide Analogues

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic properties that govern the reactivity of di-o-tolyl disulfide analogues. acs.org These studies focus on calculating various molecular descriptors to predict how a molecule will behave in a chemical reaction.

Key electronic properties investigated include Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (Egap) are fundamental indicators of a molecule's reactivity and stability. acs.org A smaller energy gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. acs.org

Other calculated parameters further describe a molecule's reactive nature. The electronic chemical potential, for instance, indicates a molecule's stability; a higher potential suggests greater reactivity. acs.org The electrophilicity index is another crucial descriptor that measures a species' capacity to accept electrons. acs.org By analyzing these and other quantum-chemical descriptors, researchers can build a comprehensive profile of the reactivity of di-o-tolyl disulfide analogues.

Table 1: Key Quantum-Chemical Descriptors and Their Significance in Reactivity Analysis

| Descriptor | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate electrons; higher energy indicates a better electron donor. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept electrons; lower energy indicates a better electron acceptor. |

| HOMO-LUMO Energy Gap | ΔE or Egap | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. acs.org |

| Chemical Potential | µ | Measures the tendency of electrons to escape; higher values indicate lower stability and higher reactivity. acs.org |

Polymorphism and Phase Transitions in Di-p-tolyl Disulfide Systems

While the primary subject is the ortho-tolyl disulfide, significant computational and experimental research has been conducted on its structural isomer, di-p-tolyl disulfide (p-Tol₂S₂). This compound serves as a model system for understanding high-pressure polymorphism in organic molecular crystals. mdpi.com It exhibits multiple crystalline forms, or polymorphs, denoted as α, β, and γ, whose stability depends on pressure and temperature. mdpi.commdpi.com

The α phase is the most stable form under ambient conditions. mdpi.com High pressure can induce phase transitions to the β and γ polymorphs. mdpi.com The transition to the β phase is considered a "conventional" solid-solid transformation, whereas the γ phase is a "hidden" polymorph that is typically obtained through recrystallization from a solution at elevated pressures. mdpi.com The existence of these distinct phases makes di-p-tolyl disulfide a valuable subject for studying how external pressure can trigger conformational changes and store energy, which has potential applications in materials science. mdpi.comnih.gov

Thermodynamic Stability and Free Energy Relations

Computational methods, including force-field calculations and periodic DFT, have been employed to evaluate the thermodynamic stability of the α, β, and γ polymorphs of di-p-tolyl disulfide. mdpi.comresearchgate.net The stability is assessed by calculating the Gibbs free energy or, as a common approximation under isothermal conditions, the enthalpy of the different forms as a function of pressure. mdpi.com

Initial experimental studies suggested a schematic relationship between the free energies of the phases, but computational work has provided a more refined phase diagram. mdpi.com Calculations based on enthalpy show that the α form is the most stable at lower pressures. As pressure increases, the γ form becomes the most stable polymorph due to its higher compressibility. The β phase is predicted to be metastable throughout the studied pressure range.

Table 2: Calculated Thermodynamic Stability Ranges for Di-p-tolyl Disulfide Polymorphs

| Polymorph | Pressure Range of Maximum Stability | Notes |

|---|---|---|

| α Phase | 0.0 – 0.34 GPa | Most stable form at ambient pressure. |

| γ Phase | 0.34 – 3.0 GPa | Becomes most stable at elevated pressures due to higher compressibility. |

| β Phase | Metastable from 0.0 to 3.0 GPa | Less stable than the γ phase above 0.32 GPa. |

These computational models are crucial for understanding systems where direct phase transitions between all polymorphs are not experimentally observed, making it impossible to determine their relative thermodynamic stability through experiments alone. mdpi.com

Pressure-Induced Phase Transitions

The application of external pressure is a key factor in inducing transformations between the polymorphs of di-p-tolyl disulfide. mdpi.com Experimental and computational studies have identified the specific conditions under which these transitions occur.

The reversible transition from the α phase to the β phase happens as a solid-solid transformation at approximately 1.6 GPa. mdpi.comacs.org Upon releasing the pressure, the β phase converts back to the α phase. acs.org DFT calculations have further explored these transitions as a function of both pressure and temperature. These studies found that the α → β phase transition occurs at 0.65 GPa and 463 K. mdpi.comnih.gov

The "hidden" γ polymorph is formed under different conditions, typically by recrystallizing the compound from a solution at pressures above 0.45 GPa. acs.org Computational studies predict the α → γ phase transition to occur at 0.35 GPa and 400 K. mdpi.comnih.gov Interestingly, no direct phase transition between the β and γ phases has been observed experimentally or computationally within the studied pressure ranges (up to 5.5 GPa), which is attributed to a high energy barrier for the transition. mdpi.com

Table 3: Computationally Determined Phase Transition Conditions for Di-p-tolyl Disulfide

| Phase Transition | Transition Pressure | Transition Temperature | Source |

|---|---|---|---|

| α → β | 0.65 GPa | 463 K | mdpi.comnih.gov |

| α → γ | 0.35 GPa | 400 K | mdpi.comnih.gov |

Modeling of Reaction Mechanisms and Intermediates

Theoretical modeling is essential for mapping the complex reaction pathways and identifying the transient intermediates involved in reactions of disulfide compounds. nih.govsavemyexams.com For disulfide exchange reactions, which are fundamental in biochemistry, DFT calculations have been used to investigate the reaction mechanism. nih.gov These studies show that the reaction can proceed through an SN2-like transition state. nih.gov In some cases, particularly with less sterically hindered substituents, the reaction may involve a stable trisulfur (B1217805) anionic intermediate ([δ-S-S-Sδ⁻]). nih.gov The depth of the potential energy well for this intermediate can be significant, suggesting it has a sufficient lifetime to allow for conformational changes needed to form the new disulfide bond. nih.gov

Computational studies have also explored how external factors, like mechanical force, can influence reaction mechanisms. Isotensional simulations of disulfide bond reduction revealed that different mechanisms can dominate depending on the applied force. ub.edu At low to moderate forces, a bimolecular SN2 attack is preferred, while at higher forces, a unimolecular C–S bond rupture becomes the dominant pathway. ub.edu

Furthermore, the modeling of photocatalyzed reactions has provided evidence for the formation of unique intermediates. In the visible-light-mediated oxidative cleavage of olefins catalyzed by disulfides, computational studies suggest the formation of a disulfide-olefin charge-transfer complex is a key step responsible for the dissociation of the S–S bond. tue.nl These examples highlight the power of computational modeling to reveal detailed mechanistic insights that are often inaccessible through experimental observation alone. mdpi.commdpi.com

Analytical Methodologies for Characterization and Reaction Monitoring in O Tolyl Disulfide Chemistry

Spectroscopic Techniques

Spectroscopic techniques are indispensable for the detailed structural elucidation and characterization of o-tolyl disulfide. These methods probe the interactions of the molecule with electromagnetic radiation, revealing information about its constituent atoms, bonding, and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of o-tolyl disulfide. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed.

In the ¹H NMR spectrum of o-tolyl disulfide, the aromatic protons typically appear as a multiplet in the range of δ 7.09-7.54 ppm. rsc.org The methyl (CH₃) protons, being in a different chemical environment, resonate as a singlet at approximately δ 2.42 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the aromatic ring exhibit signals at approximately δ 137.34, 135.37, and 130.27 ppm. rsc.org The carbon of the methyl group is observed at a much lower chemical shift.

Detailed NMR data for o-tolyl disulfide is presented in the table below.

| Nucleus | Chemical Shift (δ) in ppm | Solvent |

| ¹H | 7.54-7.48 (m, 1H), 7.17-7.09 (m, 3H), 2.42 (s, 3H) | CDCl₃ |

| ¹³C | 137.34, 135.37, 130.27 | CDCl₃ |

Table 1: ¹H and ¹³C NMR data for o-tolyl disulfide. rsc.org

There is no fluorine in the structure of o-tolyl disulfide, thus ¹⁹F NMR is not applicable for its direct characterization.

Vibrational Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in o-tolyl disulfide by detecting the vibrational frequencies of its bonds. The FT-IR spectrum of o-tolyl disulfide shows characteristic absorption bands. For instance, stretching vibrations corresponding to the C-H bonds of the aromatic ring and the methyl group are observed in the region of 3058-2973 cm⁻¹. rsc.org Other significant peaks include those for C-C stretching within the aromatic ring and other fingerprint vibrations. rsc.org The disulfide (S-S) bond itself gives a weak absorption in the far-infrared region, which can sometimes be difficult to observe.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | 3058 |

| C-H stretch (aliphatic) | 3014, 2973 |

| C=C stretch (aromatic) | 1540 |

| C-H bend | 1452 |

| C-S stretch | 1035 |

Table 2: Characteristic FT-IR absorption bands for o-tolyl disulfide. rsc.org

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the o-tolyl disulfide molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk The chromophores, or light-absorbing groups, in o-tolyl disulfide are the aromatic rings and the disulfide bond. tanta.edu.eg

The UV-Vis spectrum of o-tolyl disulfide exhibits absorption bands that are characteristic of π → π* and n → π* electronic transitions. shu.ac.uk The π → π* transitions, which involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals, are typically intense and occur at shorter wavelengths. shu.ac.uk The n → π* transitions, involving the promotion of non-bonding electrons (from the sulfur atoms) to π* antibonding orbitals, are generally weaker and appear at longer wavelengths. shu.ac.uk The position and intensity of these absorption bands can be influenced by the solvent polarity.

Chromatographic and Mass Spectrometric Approaches

Chromatographic techniques coupled with mass spectrometry are essential for the separation, identification, and quantification of o-tolyl disulfide, particularly in complex mixtures and for monitoring reaction progress.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and thermally stable compounds like o-tolyl disulfide. mdpi.com In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. The separated o-tolyl disulfide then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides a unique mass spectrum that serves as a molecular fingerprint, confirming the identity of the compound. GC-MS is also valuable for monitoring the progress of reactions involving o-tolyl disulfide, as it can separate and identify both reactants and products in a reaction mixture. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique used in the analysis of o-tolyl disulfide. LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. nih.gov This technique is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. nih.gov After separation by LC, the eluent is introduced into the mass spectrometer for detection and identification. LC-MS can be used to monitor the formation of o-tolyl disulfide in a reaction mixture, providing information on the reaction kinetics and yield. nih.gov For instance, in complex reaction mixtures, LC-MS can track the disappearance of starting materials and the appearance of o-tolyl disulfide and any byproducts over time. nih.gov

Ambient Mass Spectrometry (AMS) for In Situ Monitoring

Ambient Mass Spectrometry (AMS) has emerged as a powerful technique for the real-time, in-situ monitoring of chemical reactions, offering significant advantages for understanding the dynamics of o-toluoyl disulfide chemistry. nih.gov This method allows for the direct analysis of reactants, intermediates, and products from the reaction mixture with minimal or no sample preparation, providing immediate structural information. researchgate.netresearchgate.net

The core principle of AMS involves desorbing and ionizing molecules from a sample in its native environment and subsequently analyzing them using mass spectrometry. nih.gov Various ionization techniques can be employed, such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART), which are capable of ionizing a wide range of volatile and semi-volatile analytes. nih.govwaters.comscispace.com For instance, the Atmospheric Solids Analysis Probe (ASAP), which utilizes heated nitrogen gas for vaporization and a corona discharge for ionization, is well-suited for the rapid analysis of reaction mixtures. waters.com

The application of AMS to monitor reactions involving disulfides allows for the capture of transient intermediates, which is crucial for elucidating reaction mechanisms. nih.govresearchgate.net By tracking the formation of products and the consumption of starting materials in real time, kinetic data can be obtained, leading to a deeper understanding of the reaction pathways. nih.gov This is particularly valuable in the synthesis of this compound, where monitoring the formation of the disulfide bond and identifying potential by-products can inform the optimization of reaction conditions.

Key Features of AMS in Reaction Monitoring:

| Feature | Description | Reference |

| Real-Time Analysis | Provides immediate feedback on the progress of a chemical reaction. | researchgate.net |

| In Situ Monitoring | Allows for the analysis of the reaction mixture directly, without sample removal or quenching. | researchgate.net |

| Minimal Sample Preparation | Reduces the potential for sample alteration and speeds up the analytical process. | scispace.com |

| Structural Information | Offers detailed molecular weight and structural data of all components in the reaction. | researchgate.net |

| Detection of Intermediates | Enables the capture and characterization of short-lived reactive species. | nih.gov |

The insights gained from AMS can significantly accelerate the development and optimization of synthetic routes to this compound and related compounds.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and widely used analytical technique for monitoring the progress of chemical reactions, including the synthesis of this compound. umich.edu Its simplicity, speed, and low cost make it an invaluable tool in synthetic chemistry for quickly assessing the composition of a reaction mixture. nih.gov

TLC operates on the principle of separating compounds based on their differential partitioning between a stationary phase (typically a thin layer of silica (B1680970) gel or alumina (B75360) on a plate) and a mobile phase (a solvent or solvent mixture). savemyexams.com In the context of this compound chemistry, TLC can be used to:

Monitor Reaction Progress: By spotting the reaction mixture on a TLC plate at different time intervals, the disappearance of starting materials and the appearance of the this compound product can be visualized. umich.edu

Identify Products: Co-spotting the reaction mixture with a pure sample of this compound allows for its identification based on the matching retention factor (Rƒ) values. umich.edu

Assess Purity: The presence of multiple spots indicates the formation of by-products or the presence of unreacted starting materials, providing a qualitative measure of the product's purity. umich.edu

The Rƒ value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. umich.edu The choice of the mobile phase is critical and is selected to achieve optimal separation of the components. For disulfides, a variety of solvent systems can be employed, and the polarity is adjusted to ensure the Rƒ value is within an informative range, typically between 0.2 and 0.8. umich.eduprotocols.io Visualization of the spots on the TLC plate can be achieved using methods such as UV light if the compounds are UV-active, or by staining with reagents like iodine vapor. savemyexams.com

Typical Steps in TLC Analysis of an this compound Reaction:

| Step | Description | Reference |

| 1. Plate Preparation | A baseline is drawn with a pencil near the bottom of the TLC plate. | savemyexams.com |

| 2. Spotting | A small amount of the reaction mixture is spotted on the baseline. Reference spots of starting materials and the expected product may also be applied. | umich.edu |

| 3. Development | The plate is placed in a sealed chamber containing the mobile phase, ensuring the baseline is above the solvent level. The solvent moves up the plate by capillary action. | umich.edu |

| 4. Visualization | After the solvent front nears the top of the plate, the plate is removed and dried. The spots are visualized under UV light or with a staining agent. | savemyexams.com |

| 5. Analysis | The Rƒ values of the spots are calculated and compared to determine the reaction's progress and the identity of the products. | umich.edu |

While TLC is primarily a qualitative technique, densitometric analysis of TLC plates can provide quantitative information. nih.gov

Advanced Real-time Reaction Monitoring Techniques

Beyond routine analysis, advanced real-time monitoring techniques provide a deeper and more comprehensive understanding of the intricate dynamics within this compound chemistry. magritek.commestrelab.com These methods offer continuous data acquisition, enabling the precise tracking of reactant consumption, intermediate formation and decay, and product generation throughout the course of a reaction. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR spectroscopy has become a powerful tool for non-invasive, real-time reaction monitoring. magritek.comrsc.org By circulating the reaction mixture through a benchtop or high-field NMR spectrometer, quantitative data on the concentration of various species can be obtained as the reaction proceeds. magritek.com This is particularly useful for determining reaction kinetics and identifying unexpected intermediates. The non-destructive nature of NMR ensures that the sample integrity is maintained. magritek.com Multi-nuclear capabilities (e.g., ¹H, ¹³C) can provide rich structural information, aiding in the unambiguous identification of all components in the reaction pathway. magritek.com

Raman Spectroscopy: In-line Raman spectroscopy is another valuable technique for real-time reaction analysis. aiche.org A probe is inserted directly into the reaction vessel, and Raman spectra are collected continuously. This method is sensitive to changes in molecular vibrations, allowing for the tracking of functional group transformations, such as the formation of the disulfide bond in this compound. The data can be used to determine reaction endpoints and optimize process parameters to improve efficiency and product quality. aiche.org

Optoplasmonic Sensing: For studying disulfide interactions at a highly sensitive level, optoplasmonic sensing has emerged as a cutting-edge technique. This label-free method can detect single-molecule thiol-disulfide exchange reactions in real-time at extremely low concentrations. nih.gov While more specialized, this technique holds potential for fundamental studies of disulfide bond formation and cleavage, providing unprecedented insight into reaction mechanisms at the molecular level. nih.gov

Comparison of Advanced Monitoring Techniques:

| Technique | Principle | Key Advantages | Application in this compound Chemistry |

| Flow NMR Spectroscopy | Measures the nuclear magnetic resonance of atomic nuclei in a flowing reaction mixture. | Quantitative, non-invasive, structurally informative. magritek.com | Determining reaction kinetics, identifying intermediates, and quantifying product yield in real-time. |

| In-line Raman Spectroscopy | Measures the inelastic scattering of monochromatic light from molecules. | Real-time, in-situ analysis, sensitive to functional group changes. aiche.org | Monitoring the formation of the S-S bond, determining reaction completion, and process optimization. |

| Optoplasmonic Sensing | Detects changes in light-plasmon interactions caused by molecular binding events. | Extreme sensitivity (single-molecule level), label-free. nih.gov | Fundamental studies of the thiol-disulfide exchange mechanism at the nanoscale. |

The integration of these advanced real-time monitoring techniques into the study of this compound chemistry can facilitate a more rational approach to reaction development, leading to improved yields, higher purity, and a more thorough understanding of the underlying chemical processes. acs.org

Future Research Trajectories in Di O Tolyl Disulfide Chemistry

Development of Novel Synthetic Strategies

While classical methods for disulfide synthesis, such as the oxidation of corresponding thiols, are established, future research will likely focus on developing more efficient, sustainable, and versatile strategies tailored for sterically hindered compounds like di-o-tolyl disulfide. One existing method involves the oxidative cleavage of 3-(o-tolylthio)propionic acid with iodine to yield di(o-tolyl) disulfide with high efficiency. thieme-connect.de

Future synthetic explorations could include:

Thiol-Free Syntheses : To circumvent the use of odorous and easily oxidized thiols, methods starting from more stable precursors will be a key research area. beilstein-journals.org A promising approach involves the use of sodium o-toluenesulfinate as a starting material, which can be converted to the disulfide using a tetrabutylammonium (B224687) iodide (TBAI)/H₂SO₄ reduction system. beilstein-journals.org

Reductive Coupling Methods : Nickel-catalyzed reductive cross-coupling of thiosulfonates has emerged as a powerful technique for creating S-S bonds under mild, oxidant-free conditions. rsc.orgnih.gov Adapting this methodology for the homo-coupling of an o-tolyl thiosulfonate could provide a highly selective route to di-o-tolyl disulfide.

Elemental Sulfur Utilization : Direct synthesis from elemental sulfur (S₈) and phenolic precursors represents a green and atom-economical approach. thieme-connect.com Investigating the copper-catalyzed reaction of o-cresol (B1677501) derivatives with S₈ could lead to a scalable, one-pot synthesis of di-o-tolyl disulfide. thieme-connect.com

Photocatalytic Aerobic Oxidation : The use of visible-light photocatalysis, for example with Cu₂O polyhedra, to oxidize o-thiocresol to di-o-tolyl disulfide offers a green alternative to traditional oxidants. acs.org This method can be extremely rapid, with some reactions reaching completion in minutes. acs.org

Exploration of New Catalytic Systems

The discovery of new catalysts is paramount to improving the synthesis and functionalization of di-o-tolyl disulfide. While nickel and palladium catalysts are well-established for C-S and S-S bond formation, rsc.orggoettingen-research-online.dersc.orgnih.gov future work will expand this toolbox.

| Catalyst Type | Potential Application for Di-o-tolyl Disulfide | Key Advantages |

| Nickel-based Catalysts | Reductive coupling of o-tolyl thiosulfonates or cross-coupling with o-tolyl halides. rsc.orgnih.govgoettingen-research-online.de | High selectivity, mild reaction conditions, broad functional group tolerance. rsc.orgnih.gov |

| Palladium-based Catalysts | One-pot synthesis from o-bromotoluene and a thiol surrogate like triisopropylsilanethiol (B126304) (TIPS-SH). nih.gov | High yields, low catalyst loadings, good for sequential one-pot reactions. nih.gov |

| Copper-based Catalysts | Photocatalytic aerobic oxidation of o-thiocresol; coupling of o-cresol derivatives with elemental sulfur. thieme-connect.comacs.org | Utilizes visible light or inexpensive sulfur sources, green chemistry approach. thieme-connect.comacs.org |

| Rhenium-based Catalysts | Catalytic oxidation of di-o-tolyl disulfide to corresponding thiosulfinates or thiosulfonates using H₂O₂. cmu.edu | High efficiency and selectivity for specific oxidation states. cmu.edu |

| Organocatalysts | Catalyst-free or organocatalyst-mediated polymerization reactions involving disulfide exchange. acs.org | Metal-free, potentially biocompatible systems for polymer synthesis. acs.org |

Future research should focus on developing catalysts that can overcome the steric hindrance imposed by the ortho-methyl group, enabling reactions at lower temperatures and with higher efficiency. The exploration of bimetallic catalytic systems or catalysts supported on novel materials could also provide new avenues for reactivity.

Elucidation of Complex Reaction Pathways

A deeper understanding of the reaction mechanisms governing the formation and cleavage of the disulfide bond in di-o-tolyl disulfide is crucial for optimizing existing reactions and designing new ones. Future research will likely employ a combination of kinetic studies, isotopic labeling, and in-situ spectroscopic techniques.

Key areas for investigation include:

Radical vs. Ionic Pathways : Many modern disulfide syntheses, particularly those involving nickel catalysis or photoredox conditions, are proposed to proceed via radical intermediates. rsc.orgnih.govrsc.org Elucidating the precise nature of these intermediates (e.g., thiyl radicals) in the context of di-o-tolyl disulfide formation is a critical goal. Experiments using radical quenchers like TEMPO can help confirm the involvement of radical pathways. rsc.orgnih.gov

Catalytic Cycle Intermediates : For transition metal-catalyzed reactions, identifying the active catalytic species and intermediates is essential. For instance, in nickel catalysis, debates often revolve around Ni(I)/Ni(III) versus Ni(II)/Ni(IV) cycles. rsc.org Spectroscopic and computational studies on complexes like (dtbbpy)Ni(o-tolyl)(Br) could provide insight into the operative catalytic cycle.

Role of Additives : In many catalytic systems, additives play a crucial role. For example, in the nickel-catalyzed reductive cross-coupling of diaryl disulfides, LiCl is thought to facilitate the in-situ production of an arylmagnesium intermediate. rsc.org Understanding the specific role of such additives in reactions to form or functionalize di-o-tolyl disulfide will be necessary for process optimization.

Expansion of Applications in Advanced Materials

The disulfide bond is a dynamic covalent bond, capable of reversible cleavage and formation, making it a valuable functional group for advanced materials. mdpi.com While applications for di-p-tolyl disulfide have been explored, especially as a lubricant additive and in energy storage, mdpi.com the unique properties of the ortho-isomer remain largely untapped.

Future application-focused research could target:

Self-Healing Polymers : The dynamic nature of the disulfide bond is ideal for creating self-healing materials. acs.orgrsc.orgrsc.org Incorporating di-o-tolyl disulfide units into polymer backbones could lead to novel elastomers or coatings that can autonomously repair damage through disulfide exchange reactions. mdpi.comacs.org The steric hindrance of the ortho-methyl groups might influence the rate and efficiency of the healing process, a key area for investigation.

Stimulus-Responsive Materials : Disulfide bonds can be cleaved by reducing agents (like glutathione) or through electrochemical stimuli. researchgate.netchimicatechnoacta.ruhep.com.cn This allows for the design of "smart" materials. Di-o-tolyl disulfide could be used as a cross-linker in hydrogels for targeted drug delivery, releasing a payload in the reducing environment of a cell. researchgate.nethep.com.cn

Energy Storage : The ability of di-p-tolyl disulfide to undergo phase transitions under pressure and absorb energy makes it a candidate for next-generation energy storage materials, potentially for stabilizing battery components. mdpi.comnih.gov Investigating the high-pressure behavior of di-o-tolyl disulfide could reveal similar or enhanced properties, opening new avenues in battery technology.

Metal-Organic Frameworks (MOFs) : Introducing disulfide bonds into MOFs creates redox-responsive architectures. researchgate.net Di-o-tolyl disulfide-containing linkers could be used to construct MOFs for applications in gas storage, sensing, or catalysis, where the material's properties can be modulated by a reductive stimulus. researchgate.net

Integration of Multiscale Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is a powerful tool for accelerating discovery. For di-p-tolyl disulfide, computational studies using Density Functional Theory (DFT) have been instrumental in understanding its polymorphic behavior and thermodynamic stability under high pressure. mdpi.comnih.govmdpi.com

Future research on di-o-tolyl disulfide will greatly benefit from:

Predictive Modeling of Polymorphs : Computational techniques can predict the existence and relative stability of different crystalline forms (polymorphs). mdpi.com This is crucial for applications in materials science and pharmaceuticals, where crystal structure dictates properties. Applying these methods to di-o-tolyl disulfide can guide experimental efforts to isolate novel, potentially "hidden" polymorphs with desirable characteristics. mdpi.com

Reaction Mechanism Simulation : DFT calculations can map out the energy landscapes of proposed reaction pathways, calculate transition state energies, and help distinguish between competing mechanisms. mdpi.com This can provide a level of detail that is difficult to achieve experimentally, for instance, in elucidating the precise steps of a catalytic cycle.

Structure-Property Relationships : By integrating computational predictions with experimental data, researchers can build robust models that correlate the molecular structure of di-o-tolyl disulfide with its macroscopic properties. For example, modeling how the conformation of the C-S-S-C dihedral angle is affected by the ortho-methyl groups can help explain its performance in applications like self-healing polymers or high-pressure systems. mdpi.comacs.org This integrated approach allows for the rational design of new materials with tailored functionalities.

Q & A

Q. What are the optimal synthetic routes for o-Toluoyl disulfide in laboratory settings?

this compound can be synthesized via nucleophilic substitution using o-Toluoyl chloride (CAS 874-60-2) and a thiol-containing reagent under controlled conditions. Key parameters include:

- Stoichiometric ratio : A 1:2 molar ratio of o-Toluoyl chloride to thiol ensures complete disulfide formation.

- Solvent selection : Anhydrous solvents like dichloromethane minimize side reactions.